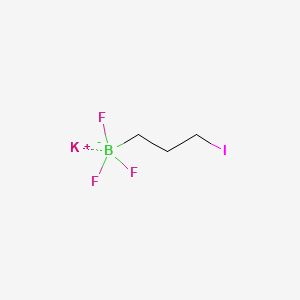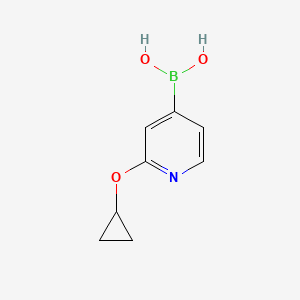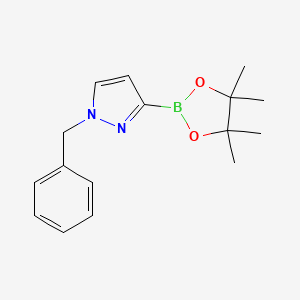
methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with a pyrrole ring structure. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is known for its reactivity and versatility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the esterification of 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The reaction can be summarized as follows:
Esterification: 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid + Methanol + Hydrochloric acid → this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate hydrochloride: Similar structure but with an indole ring instead of a pyrrole ring.
Ethyl 2-(aminomethyl)-1H-pyrrole-3-carboxylate hydrochloride: Similar structure but with an ethyl ester group and different substitution pattern.
Uniqueness
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11ClN2O2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-7(10)6-5(4-8)2-3-9-6;/h2-3,9H,4,8H2,1H3;1H |
Clé InChI |
IOGRKXKGSFBIFN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)

![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)






![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)


